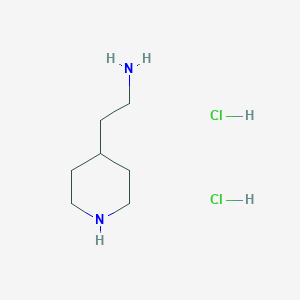

4-(2-Aminoethyl)piperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-4-1-7-2-5-9-6-3-7;;/h7,9H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZGICLENNVUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590175 | |

| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-31-0 | |

| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4-(2-Aminoethyl)piperidine dihydrochloride?

An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethyl)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic amine that serves as a crucial building block in modern medicinal chemistry. Its structure, featuring a piperidine ring and a primary aminoethyl side chain, offers two key points for chemical modification, making it an attractive scaffold for the synthesis of complex molecules with diverse pharmacological activities.[1][2] As a dihydrochloride salt, the compound exhibits enhanced water solubility and stability, which are advantageous properties for both chemical synthesis and pharmaceutical formulation.[2]

This guide provides a comprehensive overview of the core chemical properties of this compound. It is designed to equip researchers and drug development professionals with the technical understanding necessary to effectively utilize this compound in their work. Beyond presenting established data, this document delves into the practical aspects of property determination, reflecting a field-proven approach to chemical characterization. We will explore its physicochemical characteristics, reactivity profile, and role in synthetic applications, with a special focus on the experimental determination of its acid dissociation constants (pKa), a critical parameter in drug design and development.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, these characteristics are foundational to its application as a synthetic precursor.

Structural and Molecular Data

The compound consists of a piperidine ring substituted at the 4-position with an ethylamine chain. In its dihydrochloride form, both the secondary amine of the piperidine ring and the primary amine of the side chain are protonated and associated with chloride counter-ions.

| Property | Value | Source(s) |

| Chemical Name | 2-(Piperidin-4-yl)ethan-1-amine dihydrochloride | [1] |

| CAS Number | 90000-31-0 | [1][2] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [1][3] |

| Molecular Weight | 201.14 g/mol | [2] |

| Appearance | White crystalline powder/solid | [1] |

| Solubility | Soluble in water | [1] |

| Boiling Point | 282.9 °C at 760 mmHg (for free base) | [2] |

| Flash Point | 124.9 °C (for free base) | [2] |

Note: Boiling and flash points are typically reported for the free base, as hydrochloride salts often decompose at high temperatures.

Acid-Base Properties: The Critical Role of pKa

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for a drug candidate containing ionizable groups. It governs the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, target binding, and pharmacokinetic properties (ADME). This compound has two basic nitrogen atoms, and thus will have two distinct pKa values. These values correspond to the pH at which 50% of each respective amine group is protonated.

Given the importance of this parameter, a detailed, self-validating protocol for its determination is provided in Section 3.

Reactivity and Stability

Understanding the reactivity and stability of a starting material is paramount for successful synthetic planning and safe handling.

-

Stability : this compound is a stable solid under recommended storage conditions (cool, dry place).[6][7] As a hydrochloride salt, it is less susceptible to oxidation than its corresponding free base.

-

Incompatibilities : The compound should not be mixed with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[6] Contact with strong bases will deprotonate the amine hydrochlorides to yield the free base, which is a distinct chemical entity with different solubility and reactivity profiles.

-

Hazardous Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride.[8]

Experimental Protocol: Potentiometric Determination of pKa Values

This section provides a robust, step-by-step methodology for determining the two pKa values of this compound. Potentiometric titration is a precise and accessible method for this purpose.[9][10] The principle involves monitoring the change in pH of a solution of the compound as a strong base is added incrementally. The pKa values are then determined from the resulting titration curve.

Causality and Experimental Design

-

Why Potentiometry? This method is chosen for its precision, simplicity, and the direct physicochemical measurement it provides. It avoids the use of chromophores or complex instrumentation required for other methods like UV-spectroscopy or calorimetry.[9]

-

Why an Aqueous Medium? Determining pKa in water is most relevant for predicting behavior in biological systems.

-

Why Control Ionic Strength? Maintaining a constant ionic strength (e.g., with 0.01M KCl) minimizes variations in activity coefficients, ensuring the measured pH changes are due to the acid-base titration and not other ionic effects.

-

Why Use a Strong Base Titrant? A strong base like NaOH ensures a complete and stoichiometric reaction with the protonated amines, leading to clear and well-defined equivalence points on the titration curve.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water. Add a suitable amount of a background electrolyte like KCl to maintain a constant ionic strength of 0.01M.

-

Titrant Solution: Prepare a standardized 0.1 M NaOH solution, ensuring it is also CO₂-free to prevent interference from carbonate formation.

-

-

Instrumentation Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (e.g., 25 ± 0.5 °C).

-

Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Position the burette containing the standardized NaOH solution to dispense directly into the analyte solution without splashing.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the second equivalence point to ensure a complete titration curve is captured.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

-

The two equivalence points (Vₑ₁ and Vₑ₂) can be identified as the points of maximum slope on the curve, often determined by plotting the first derivative (ΔpH/ΔV).

-

The pKa values are determined at the half-equivalence points. The first pKa (pKa₁) is the pH at the volume corresponding to Vₑ₁/2. The second pKa (pKa₂) is the pH at the volume corresponding to (Vₑ₁ + Vₑ₂)/2.[11]

-

Workflow Visualization

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Drug Discovery and Development

The piperidine motif is a highly privileged scaffold in medicinal chemistry, present in a vast array of approved drugs targeting conditions from cancer to central nervous system (CNS) disorders.[12][13] this compound provides a direct entry point into this chemical space.

-

Synthetic Versatility : The two distinct amine functionalities allow for orthogonal chemical strategies. The primary amine of the side chain can be selectively functionalized (e.g., through acylation, reductive amination, or alkylation) while the piperidine nitrogen is either protected or functionalized under different conditions.

-

CNS-Active Agents : The piperidine ring is a common feature in ligands for CNS targets. This compound has been used as a precursor for synthesizing novel σ₁ receptor ligands, which have potential applications in treating neurological disorders and cancer.[14][15][16]

-

Modulation of Physicochemical Properties : The scaffold allows for systematic modification to optimize properties like lipophilicity (LogP/LogD) and polarity, which are crucial for achieving desired pharmacokinetic profiles, including blood-brain barrier penetration.[17]

Role as a Synthetic Precursor

Caption: Synthetic utility of this compound.

Safety and Handling

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Hazard Classification : this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or goggles, and a lab coat.[6]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][18] Avoid all personal contact.[19]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]

-

Spill Management : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[19]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, favorable solubility, and dual reactive sites provide a robust platform for the synthesis of novel compounds. This guide has detailed its core chemical properties, provided a framework for understanding its reactivity, and, most critically, offered a field-tested protocol for determining its pKa values—a non-negotiable step in the journey from a chemical scaffold to a viable drug candidate. By integrating this technical knowledge, researchers can fully leverage the potential of this valuable synthetic building block.

References

-

Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]

-

PubMed. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pak J Pharm Sci., 27(4):925-9. [Link]

-

ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]

-

ResearchGate. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C) | Request PDF. [Link]

-

ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic...[Link]

-

Lookchem. (n.d.). Cas 90000-31-0, 4-(2-AMINOETHYL)PIPERIDINE 2HCL. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminoethylpiperazine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

-

ResearchGate. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

PubMed. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7):e202100735. [Link]

-

Chem-Impex. (n.d.). 4-(2-Boc-aminoethyl)piperidine. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(2-aminoethyl)piperidine, 4-boc protected (C12H24N2O2). Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)piperidine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound;90000-31-0 [abichem.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the 2D and 3D Structure of 4-(2-Aminoethyl)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-(2-Aminoethyl)piperidine dihydrochloride is a key building block in medicinal chemistry, valued for its bifunctional nature incorporating both a primary and a secondary amine. This piperidine derivative serves as a versatile scaffold in the synthesis of a wide array of compounds with potential therapeutic applications. An intricate understanding of its two-dimensional (2D) and three-dimensional (3D) structure is paramount for designing novel molecules with desired pharmacological profiles. This guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the methodologies and interpretation of spectroscopic data, alongside computational approaches to predict its 3D conformation.

Introduction to this compound

This compound is the salt form of 4-(2-Aminoethyl)piperidine, a compound featuring a piperidine ring substituted at the 4-position with an aminoethyl group. The dihydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in aqueous media. The presence of two basic nitrogen atoms, one in the piperidine ring and one in the primary amino group, allows for the formation of a dihydrochloride salt. These nitrogen atoms are key sites for chemical modification, making this molecule a valuable starting material for the synthesis of diverse chemical libraries for drug discovery.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [1] |

| Molecular Weight | 201.14 g/mol | [1] |

| CAS Number | 90000-31-0 | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | General Knowledge |

Elucidation of the 2D Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for the core structure of 4-(2-Aminoethyl)piperidine. These predictions are based on established chemical shift databases and the analysis of similar piperidine-containing structures.[4][5] The numbering scheme used for assignment is provided in the accompanying 2D structure diagram.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-(2-Aminoethyl)piperidine

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 (NH) | ~1.5-2.5 (broad) | - |

| 2, 6 (ax) | ~2.4-2.6 | ~46 |

| 2, 6 (eq) | ~2.9-3.1 | ~46 |

| 3, 5 (ax) | ~1.1-1.3 | ~32 |

| 3, 5 (eq) | ~1.6-1.8 | ~32 |

| 4 | ~1.3-1.5 | ~37 |

| 7 | ~2.6-2.8 | ~43 |

| 8 | ~2.8-3.0 | ~35 |

| NH₂ | ~1.2-1.8 (broad) | - |

Note: Chemical shifts are highly dependent on the solvent and concentration. The protonation in the dihydrochloride salt would lead to significant downfield shifts for protons on and near the nitrogen atoms.

Experimental Protocol for 2D NMR-Based Structure Elucidation

A rigorous confirmation of the 2D structure involves a suite of 2D NMR experiments. The following protocol outlines the standard steps for acquiring and analyzing these spectra.

Step 1: Sample Preparation Dissolve approximately 5-10 mg of 4-(2-Aminoethyl)piperidine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

Step 2: Acquisition of 1D Spectra Acquire a high-resolution ¹H NMR spectrum to identify all proton signals and their multiplicities. Subsequently, acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.

Step 3: Acquisition of 2D Spectra

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, identifying protons that are two or three bonds apart.[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.

Step 4: Data Analysis and Structure Assembly

-

Analyze the COSY spectrum: Identify coupled proton systems. For 4-(2-aminoethyl)piperidine, this would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6, and H-7/H-8.

-

Analyze the HSQC spectrum: Assign each proton to its corresponding carbon atom. For example, the proton signal for H-2 would correlate with the carbon signal for C-2.

-

Analyze the HMBC spectrum: Use long-range correlations to piece together the molecular fragments. For instance, correlations from the H-7 protons to C-4 and C-8 would confirm the attachment of the ethylamino group to the piperidine ring at the C-4 position.

Visualization of the 2D NMR Analysis Workflow

Sources

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. emerypharma.com [emerypharma.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-(2-Aminoethyl)piperidine dihydrochloride CAS number and synonyms.

An In-Depth Technical Guide to 4-(2-Aminoethyl)piperidine Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: In the landscape of medicinal chemistry and pharmaceutical development, the piperidine scaffold stands as a "privileged structure," a molecular framework that is recurrently found in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing molecules that can effectively interact with biological targets.[3] Within this important class of heterocycles, this compound emerges as a particularly versatile and valuable intermediate. Its bifunctional nature, possessing both a primary amine and a secondary amine within a defined spatial arrangement, offers synthetic chemists a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles.

This technical guide provides a comprehensive overview of this compound, covering its fundamental chemical identity, synthesis, applications, and handling. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry programs.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

Synonyms and Nomenclature

The compound is known by several names in literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

| Synonym | Source |

| 4-(2-AMINOETHYL)PIPERIDINE 2HCL | Guidechem[5] |

| 4-(2-AMINOÉTHYL)PIPERIDINE 2HCL | Guidechem[5] |

| 4-(2-AMINOETHYL) PIPERIDIN 2HCL | Guidechem[5] |

| 2-(Piperidin-4-yl)ethanamine dihydrochloride | (IUPAC Name derivative) |

Physicochemical Data

A summary of the key physicochemical properties is presented below. These data are essential for planning reactions, formulations, and analytical procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [4][5] |

| Molecular Weight | 201.14 g/mol | [4][5] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in water | [5] |

Synthesis and Chemical Reactivity

The synthesis of 4-(2-Aminoethyl)piperidine and its derivatives often involves multi-step sequences starting from more readily available piperidine precursors. A common strategy involves the elaboration of a functional group at the 4-position of a protected piperidine ring. For instance, a protected 4-piperidone can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon chain, which is then converted to the desired aminoethyl group.[6]

The dihydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and store compared to the free base, which can be hygroscopic and reactive with atmospheric CO₂. The two amine groups exhibit different reactivity profiles. The piperidine nitrogen is a secondary amine, while the terminal nitrogen is a primary amine. This differential reactivity can be exploited in synthetic design, often through the use of protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to achieve selective functionalization.[7][8]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic pathway for creating derivatives from a protected 4-(2-Aminoethyl)piperidine intermediate. This workflow highlights the strategic use of protecting groups to direct reactivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound;90000-31-0 [abichem.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 115655-41-9 | MFCD03425218 | 4-Amino-1-cbz-piperidine-4-carboxylic acid [aaronchem.com]

Molecular formula and weight of 4-(2-Aminoethyl)piperidine dihydrochloride.

An In-depth Technical Guide to 4-(2-Aminoethyl)piperidine Dihydrochloride for Advanced Research

This document provides a comprehensive technical overview of this compound, a critical building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this guide moves beyond basic data to explore the compound's chemical identity, synthetic rationale, key applications, and the analytical methodologies required for its effective use. The insights herein are grounded in established scientific literature and best practices to ensure technical accuracy and practical relevance.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine salt that serves as a versatile scaffold. Its structure, comprising a piperidine ring substituted at the 4-position with an aminoethyl side chain, provides two key nucleophilic sites—the primary amine of the side chain and the secondary amine within the piperidine ring. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient precursor for subsequent synthetic transformations.

The fundamental identifiers and properties of this compound are summarized below. Adherence to these specifications is critical for ensuring reproducibility in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [1][2][3] |

| Molecular Weight | 201.14 g/mol | [1][3] |

| CAS Number | 90000-31-0 | [1][2][4] |

| Appearance | White crystalline powder | [1] |

| InChIKey | FEZGICLENNVUHQ-UHFFFAOYSA-N | [3] |

| Solubility | Soluble in water | [1] |

| Topological Polar Surface Area | 38 Ų | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthetic Pathways and Strategic Considerations

The synthesis of 4-(2-Aminoethyl)piperidine and its subsequent conversion to the dihydrochloride salt involves a multi-step process designed to precisely control the introduction of functional groups. A common and logical approach begins with a protected piperidine derivative to ensure regioselectivity.

The causality behind this strategy is rooted in managing the reactivity of the two amine groups. The piperidine nitrogen is often protected first (e.g., with a Boc or Ts group) to prevent it from interfering with reactions intended for the side chain. The aminoethyl group is then constructed or introduced, followed by deprotection and salt formation.

A conceptual workflow for a typical synthesis is illustrated below. This diagram outlines the strategic transformations required to arrive at the target compound, emphasizing the logical progression from a protected intermediate to the final, active salt form.

Caption: Conceptual synthetic workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound in the pharmaceutical industry is as a structural scaffold for synthesizing novel therapeutic agents. Its most prominent application is in the development of ligands for sigma (σ) receptors.

Scaffold for Sigma-1 (σ₁) Receptor Ligands

The 4-(2-aminoethyl)piperidine moiety is a validated pharmacophore for σ₁ receptor ligands.[5][6] The piperidine ring and the basic nitrogen atoms are crucial for establishing interactions within the receptor's binding pocket.[6] Researchers have successfully synthesized series of these derivatives and evaluated them for antiproliferative properties against various cancer cell lines.[5][7] For example, specific N-substituted derivatives of this scaffold have demonstrated potent cytotoxic activity against human non-small cell lung cancer and androgen-negative prostate cancer cells.[5] The rationale for using this scaffold lies in its ability to produce compounds with high binding affinity and improved lipophilic ligand efficiency, a key parameter in optimizing drug-like properties.[5][6]

General Building Block in Medicinal Chemistry

Beyond σ₁ ligands, this compound is a versatile building block for introducing the piperidin-4-ylethylamine motif into larger molecules. This is particularly valuable in the development of drugs targeting the central nervous system (CNS), where the piperidine ring can improve solubility and bioavailability, facilitating passage across the blood-brain barrier.[8] The Boc-protected intermediate, 4-(2-Boc-aminoethyl)piperidine, is a widely used precursor for this purpose.[8]

Polymer and Materials Science

The compound also serves as a reagent in the preparation of polymers and as a catalyst in certain chemical reactions.[1] The two distinct amine groups allow it to act as a cross-linking agent or a monomer in the synthesis of polyamides and other advanced materials.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is paramount before its use in synthesis. A multi-pronged analytical approach is necessary for a self-validating quality control system.

Chromatographic Purity Assessment: RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for determining the purity of this compound. Because the molecule lacks a strong chromophore for standard UV detection, a pre-column derivatization strategy is often employed.

Protocol: Purity Analysis by RP-HPLC with Pre-Column Derivatization

This protocol is based on established methods for analyzing piperidine-containing compounds.[9]

-

Objective: To quantify the purity of this compound by derivatizing the amine groups to allow for UV detection.

-

Causality: Derivatization with an agent like 4-toluenesulfonyl chloride introduces a phenyl group, creating a chromophore that absorbs strongly in the UV spectrum (e.g., 254 nm), thereby enabling sensitive and accurate quantification.

-

Methodology:

-

Standard & Sample Preparation:

-

Accurately weigh and dissolve the reference standard and the test sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Prepare a series of calibration standards at known concentrations (e.g., 0.5 to 50 µg/mL).[9]

-

-

Derivatization:

-

To an aliquot of each standard and sample solution, add an alkaline buffer (e.g., sodium bicarbonate) to deprotonate the amine hydrochlorides.

-

Add a solution of 4-toluenesulfonyl chloride in acetonitrile.

-

Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-50 °C) for a specified time until the reaction is complete.

-

Quench the reaction by adding a small amount of an acidic solution (e.g., dilute phosphoric acid).

-

-

HPLC Conditions:

-

Data Analysis:

-

Construct a calibration curve from the peak areas of the derivatized reference standards.

-

Calculate the concentration of the derivatized sample from its peak area using the calibration curve.

-

Determine the purity of the sample by comparing its concentration to the initial theoretical concentration. The limit of detection for such methods can be as low as 0.15 µg/mL.[9]

-

-

Structural Confirmation and Identity

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The resulting spectrum should be consistent with the expected proton and carbon environments of the 4-(2-Aminoethyl)piperidine structure.

-

Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the free base (after deprotonation). Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed to identify and quantify volatile impurities.[10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined molecular formula (C₇H₁₈Cl₂N₂) and molecular weight (201.14 g/mol ) are the starting points for its application. A thorough understanding of its synthetic logic, its utility as a pharmacophore for targets like the σ₁ receptor, and the rigorous analytical methods required to verify its quality are essential for any researcher aiming to leverage its full potential. This guide provides the foundational knowledge and practical insights necessary to confidently incorporate this valuable compound into advanced research and development programs.

References

-

Wiese, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available from: [Link].

-

ResearchGate. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link].

-

PubMed. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. Available from: [Link].

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link].

-

Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound;90000-31-0 [abichem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Solubility profile of 4-(2-Aminoethyl)piperidine dihydrochloride in various solvents.

An In-depth Technical Guide to the Solubility Profile of 4-(2-Aminoethyl)piperidine Dihydrochloride

Executive Summary

This compound is a bifunctional primary amine featuring a piperidine core, making it a valuable building block in medicinal chemistry and materials science. An exhaustive understanding of its solubility is paramount for its effective application, influencing everything from reaction kinetics and purification strategies to the bioavailability and formulation of active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental physicochemical principles and established experimental methodologies. We will explore its behavior in aqueous and organic solvent systems, the critical influence of pH, and the practical implications for laboratory and industrial applications.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound is a salt, formed by the reaction of the diamine, 4-(2-aminoethyl)piperidine, with two equivalents of hydrochloric acid.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [1][2] |

| Molecular Weight | 201.14 g/mol | [1][2] |

| Appearance | White solid | Inferred from typical nature of amine hydrochlorides.[1] |

| Ionization | Dihydrochloride salt of a diamine base. Contains two protonated amine centers. | Structural analysis. |

| pKa | Two pKa values are expected for the protonated amines. The piperidine amine pKa will be higher (~10-11) than the primary alkyl amine (~9-10). | Inferred from structurally similar compounds. |

| Polarity | High | The presence of two positive charges and two chloride counter-ions makes the molecule highly ionic and polar. |

The molecule's structure is dominated by its ionic character. The two protonated nitrogen atoms act as strong hydrogen bond donors, while the chloride anions are hydrogen bond acceptors. This high degree of polarity is the primary determinant of its solubility profile.

The Theoretical Basis of Solubility

The Principle of "Like Dissolves Like"

This fundamental principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. As a highly polar, ionic salt, this compound is predicted to be most soluble in highly polar solvents capable of solvating the charged ions. Conversely, it will exhibit poor solubility in non-polar solvents which cannot overcome the strong ionic lattice energy of the solid.

The Critical Role of pH in Aqueous Solubility

For ionizable compounds, solubility in aqueous media is profoundly dependent on pH.[3][4] this compound exists as the fully protonated, dicationic species at low (acidic) pH. As the pH of the solution increases, the amine groups will begin to deprotonate, transitioning towards the neutral free base. This process can be described by the Henderson-Hasselbalch equation and is governed by the compound's pKa values.

The aqueous solubility of basic compounds generally increases as the pH decreases.[5] The ionized (protonated) form is significantly more soluble in water than the uncharged form because of strong ion-dipole interactions with water molecules.[6] Therefore, the highest aqueous solubility for this compound is expected at acidic to neutral pH, where it remains fully ionized. As the pH becomes alkaline and surpasses the pKa values of the amines, the compound will convert to its less polar free base form, likely leading to a significant decrease in aqueous solubility.

Caption: pH-dependent ionization states of 4-(2-Aminoethyl)piperidine.

Experimental Methodology for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution.[7]

The Shake-Flask Method (OECD 105)

This method is aligned with the principles outlined in the OECD Guideline 105 for testing water solubility.[8][9][10][11]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH, or organic solvent) in a sealed, inert flask or vial. The presence of undissolved solid is crucial to ensure saturation is reached.[12]

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a rotary shaker or orbital incubator. The agitation should be sufficient to keep the solid suspended.[12]

-

Equilibrium Time: Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours.[12][13] This duration ensures that the concentration of the dissolved solute has reached a stable plateau, representing the thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid residue via centrifugation at high speed and/or filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid any solid carryover.[12]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) under the specified conditions of solvent and temperature.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound;90000-31-0 [abichem.com]

- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 4. How does pH affect solubility? - askIITians [askiitians.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. quora.com [quora.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

Safety data sheet and handling precautions for 4-(2-Aminoethyl)piperidine dihydrochloride.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 4-(2-Aminoethyl)piperidine dihydrochloride. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The causality behind each procedural step is explained to empower researchers with the knowledge to handle this and similar chemical entities confidently and safely.

Compound Profile and Core Hazards

This compound is a piperidine derivative used in research and development, particularly as a building block in the synthesis of more complex molecules for pharmaceutical applications.[1] While specific toxicological data for this exact salt is limited, the compound is classified under the Globally Harmonized System (GHS) with known hazards that demand rigorous adherence to safety protocols.[1] The absence of comprehensive toxicity data should not be interpreted as an absence of risk; instead, it necessitates a more cautious approach based on its classification and the properties of related amine hydrochlorides.

The primary hazards, as identified in safety data sheets, are summarized below.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

These classifications form the basis for all handling, personal protective equipment (PPE), and emergency response procedures outlined in this guide. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.

Physicochemical Properties and Stability Considerations

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Key Physicochemical Data

| Property | Value / Observation | Source |

| CAS Number | 90000-31-0 | [1] |

| Appearance | Solid | [2] |

| Stability | Stable under recommended storage conditions. | [1] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the atmosphere. | [3] |

| Air Sensitivity | Potentially air-sensitive; some suppliers recommend storing under an inert atmosphere. | [4] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][4] |

The most critical handling challenges arise from its hygroscopic and potentially air-sensitive nature.[3][4] Exposure to ambient air can cause the material to absorb moisture, leading to clumping, which complicates accurate weighing and may degrade the sample.[3] Therefore, protocols must be designed to minimize atmospheric exposure.

Core Handling Protocol: Weighing and Aliquoting

This protocol is designed to mitigate the risks of chemical exposure and preserve the integrity of the compound.

Objective: To accurately weigh a desired quantity of this compound while minimizing exposure to personnel and the atmosphere.

Required Equipment:

-

Chemical fume hood or other ventilated enclosure

-

Analytical balance

-

Anti-static weighing dish or boat

-

Spatula (non-sparking recommended)

-

Appropriate receiving vessel (e.g., round-bottom flask with septum)

-

Source of inert gas (Nitrogen or Argon), if available

-

Desiccator for temporary storage

Step-by-Step Methodology:

-

Preparation: a. Ensure all required Personal Protective Equipment (PPE) is correctly worn before entering the designated handling area (see Section 4). b. Perform all manipulations within a certified chemical fume hood to control dust and potential vapors.[1] c. Place the analytical balance inside the fume hood if possible, or as close as practical, away from drafts. d. Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing Procedure: a. Tare the anti-static weighing dish on the analytical balance. b. Minimize the time the primary container is open. Open the container, quickly retrieve the approximate amount of solid using a clean spatula, and immediately reseal the primary container.[3] c. Place the retrieved solid onto the tared weighing dish and record the mass. d. Causality Note: Using an anti-static weigh boat is crucial as fine powders can be subject to electrostatic forces, causing them to jump and lead to loss of material and contamination of the balance.

-

Transfer: a. Carefully transfer the weighed solid into the receiving vessel. b. If the compound is being handled under an inert atmosphere (recommended), this transfer should be done under a positive flow of nitrogen or argon.[5]

-

Cleanup and Storage: a. Promptly clean the spatula and weighing area to prevent contamination. b. Ensure the primary container is tightly sealed. Wrapping the cap seal with paraffin film can provide an additional barrier against moisture. c. Store the main container in a cool, dry, and well-ventilated place, preferably within a desiccator to protect it from moisture.[1][3]

Personal Protective Equipment (PPE) Specification

Appropriate PPE is the primary barrier between the researcher and chemical exposure. The following PPE is mandatory when handling this compound.[1][6]

-

Eye and Face Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.[4][6]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for tears or holes before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1][6]

-

Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure sleeves are of an appropriate length to protect the wrists.

-

-

Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[1] However, if dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator appropriate for particulates should be used.[4] All respirator use must be in accordance with a formal respiratory protection program.

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's purity and for preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] To address its hygroscopic nature, storage in a desiccator is strongly recommended.[3] For long-term stability and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[4][5] Store locked up and away from general laboratory traffic.[1][4]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][4] Contact with these materials could lead to vigorous, potentially hazardous reactions.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to a spill or exposure is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment like emergency showers and eyewash stations.[4]

Spill Response Protocol

This protocol addresses minor laboratory spills. For major spills, evacuate the area and contact institutional emergency personnel immediately.[7]

-

Alert and Isolate: Immediately alert others in the vicinity. Isolate the spill area to prevent spreading.

-

Don PPE: Before attempting cleanup, don all appropriate PPE as described in Section 4, including respiratory protection if the spill has generated significant dust.[8]

-

Containment: a. For a solid spill, gently cover it with a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill. b. Work from the outside of the spill inward to minimize dust generation.[8]

-

Cleanup: a. Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste.[4] Avoid creating dust. b. Use a non-sparking scoop or tool.

-

Decontamination: a. Wipe the spill area with a damp cloth or sponge. b. Clean the area with soap and water.[7]

-

Disposal: a. Seal the container with the spill debris and label it as "Hazardous Waste: Spill Debris containing this compound."[8] b. Dispose of the waste and contaminated cleaning materials according to institutional and local regulations.[1]

Caption: Emergency spill response workflow for this compound.

Personal Exposure Protocol

Immediate action is required in case of personal exposure.

-

Inhalation: Remove the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

References

-

Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]

-

How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

-

Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. [Link]

-

Spill Control/Emergency Response. (2025). EHSO Manual, Oakland University. [Link]

-

Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tutorchase.com [tutorchase.com]

- 4. fishersci.com [fishersci.com]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

Biological activities of novel 4-(2-aminoethyl)piperidine scaffold derivatives.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Biological Activities of Novel 4-(2-Aminoethyl)piperidine Scaffold Derivatives

Abstract

The 4-(2-aminoethyl)piperidine scaffold has emerged as a structurally significant and versatile framework in modern medicinal chemistry. Recognized for its favorable conformational properties and ability to engage in diverse molecular interactions, this "privileged structure" serves as a cornerstone for the development of novel therapeutics targeting a range of complex diseases. This technical guide provides a comprehensive exploration of the biological activities of novel derivatives built upon this scaffold. Our primary focus will be on their potent and selective modulation of the Sigma-1 (σ1) receptor, a key intracellular protein implicated in oncology and neurodegenerative disorders. We will dissect the critical structure-activity relationships (SAR) that govern their efficacy, delve into the molecular mechanisms of their antiproliferative effects, and provide validated experimental protocols for their synthesis and biological evaluation. This guide is designed to equip researchers and drug development professionals with the technical accuracy and field-proven insights necessary to leverage the full therapeutic potential of this promising chemical class.

Part 1: The Sigma-1 (σ1) Receptor: A Primary Target for 4-(2-Aminoethyl)piperidine Derivatives

The σ1 Receptor: A Chaperone Protein at the Crossroads of Cellular Stress and Survival

The σ1 receptor is not a classical cell surface receptor but rather a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] This strategic positioning allows it to act as a critical sensor and modulator of cellular stress responses. The therapeutic relevance of the σ1 receptor is vast; it is implicated in the regulation of ion channels, cellular differentiation, and survival pathways.[1] Notably, σ1 receptors are found to be overexpressed in rapidly proliferating cells, such as those in prostate and breast cancers, making them a compelling target for anticancer drug development.[2] Their role in neuronal plasticity and protection also positions them as a key target for neurodegenerative disorders.

Decoding the Structure-Activity Relationship (SAR) at the σ1 Receptor

The design of potent and selective σ1 ligands is a nuanced process where subtle structural modifications to the 4-(2-aminoethyl)piperidine scaffold can dramatically alter binding affinity. A key locus for chemical modification is the nitrogen atom of the piperidine ring. The choice of substituent at this position is a critical determinant for modulating affinity, selectivity over the σ2 subtype, and overall physicochemical properties of the ligand.[1][2]

Our analysis of a series of N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives reveals a clear SAR trend. The causality behind this experimental approach is to probe the steric and electronic constraints of the receptor's binding pocket. By systematically varying the N-substituent from a simple proton to larger tosyl or alkyl groups, we can map the topography of the binding site and optimize ligand engagement.

Table 1: Comparative σ1 Receptor Binding Affinities of N-Substituted Piperidine Derivatives

| Compound ID | N-Substituent | σ1 Receptor Affinity (Kᵢ) [nM] | Rationale for Selection |

| 3 (Ref.) | Cyclohexane Ring | 0.61 | High-affinity, lipophilic reference compound to benchmark piperidine analogues.[3] |

| 4a | Hydrogen (H) | 165 | Represents the unsubstituted parent scaffold to establish a baseline affinity.[3] |

| 13a | Tosyl (Ts) | 108 | A bulky, electron-withdrawing group to probe steric and electronic tolerance.[3] |

| 18b | Ethyl (-CH₂CH₃) | 89.4 | A slightly larger alkyl group than methyl to assess the impact of chain length.[3] |

| 18a | Methyl (-CH₃) | 7.9 | A small, lipophilic group to enhance favorable interactions in the binding pocket.[3] |

Data sourced from studies on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[3]

The data unequivocally demonstrates that a small, lipophilic substituent like a methyl group (Compound 18a) is highly favorable for potent σ1 receptor binding.[3] In contrast, the unsubstituted piperidine (Compound 4a) or those with larger substituents (13a, 18b) exhibit significantly lower affinity, suggesting that the binding pocket has specific size and lipophilicity requirements.[3][4]

Caption: Logical flow of SAR for N-substituted piperidines.

Molecular Insights into Ligand-Receptor Engagement

To comprehend the causality behind the observed SAR, we turn to molecular dynamics simulations. These computational studies reveal that the piperidine derivatives engage with a predominantly lipophilic binding pocket within the σ1 receptor.[1][4] Key amino acid residues forming this pocket include Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206.[1][5]

The differing affinities of the N-substituted derivatives can be attributed to their varied interactions within this pocket.[1][4] For instance, the highly polar protonated nitrogen of the unsubstituted piperidine (Compound 4a) can reduce crucial lipophilic interactions, leading to lower affinity.[1] The introduction of a methyl group (Compound 18a) partially compensates for this by establishing more favorable lipophilic contacts, thereby increasing binding affinity.[1][3] This demonstrates a self-validating system: the experimental binding data aligns perfectly with the predictions from molecular modeling.

Caption: Ligand-receptor interaction within the σ1 binding pocket.

Part 2: Anticancer Activity: From Receptor Modulation to Cellular Demise

Mechanism of Antiproliferative Action

The overexpression of σ1 receptors in cancer cells provides a clear mechanistic rationale for the antiproliferative effects of 4-(2-aminoethyl)piperidine derivatives. By binding to these receptors, the ligands can modulate calcium signaling, induce ER stress, and ultimately trigger apoptotic pathways, leading to cancer cell death. The efficacy of these compounds is therefore directly linked to their ability to potently engage the σ1 receptor target.

Several derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1] For example, 1-methylpiperidine derivatives have shown stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than other known σ1 ligands.[1][4] Furthermore, the parent piperidine 4a was found to inhibit the growth of human non-small cell lung cancer cells (A427) to a similar extent as the established σ1 antagonist, haloperidol.[1][2]

In Vitro Cytotoxicity Data

The potency of these compounds as anticancer agents is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values. These metrics provide a standardized measure for comparing the cytotoxic efficacy of different derivatives across various cell lines.

Table 2: Antiproliferative Activity of Selected Piperidine Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Potency |

| 4a | A427 (Lung) | Growth Inhibition | Similar to haloperidol.[1][4] |

| 20a, 21a, 22a | DU145 (Prostate) | Growth Inhibition | Stronger than reference σ1 ligands NE100 & S1RA.[1][4] |

Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

This protocol describes a standard, self-validating method for determining the cytotoxic effects of novel compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., A427 or DU145) in appropriate medium.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate overnight (approx. 16-24 hours) at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of the 4-(2-aminoethyl)piperidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in fresh culture medium to achieve a range of final concentrations for testing.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

-

Incubate the plates for a defined period (e.g., 48 or 72 hours) under the same conditions.[6]

-

-

MTT Reagent Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Part 3: Synthesis and Physicochemical Optimization

A Validated Synthetic Strategy

A robust and reproducible synthetic route is paramount for the exploration of novel derivatives. The synthesis of the 4-(2-aminoethyl)piperidine scaffold generally proceeds through a multi-step sequence that allows for diversification at key positions.[1][4]

The core steps include:

-

Conjugate Addition: This step typically involves the addition of a phenyl nucleophile (e.g., from phenylboronic acid) to an α,β-unsaturated ketone like a dihydropyridin-4(1H)-one.[1][2]

-

Homologation/Chain Extension: A Wittig reaction is commonly employed to introduce a two-carbon (C₂) chain at the 4-position of the piperidine ring.[1][2]

-

Functional Group Transformation: The terminal ester group on the C₂ chain is converted into the required amino moiety.

-

N-Substituent Introduction: Diverse substituents can be introduced at the piperidine nitrogen to modulate the compound's biological and physicochemical properties.[1]

Caption: General synthetic workflow for 4-(2-aminoethyl)piperidine derivatives.

Optimizing for Drug-Likeness: Lipophilic Ligand Efficiency

In modern drug discovery, potency alone is insufficient. A successful drug candidate must possess a balanced profile of potency and physicochemical properties to ensure favorable pharmacokinetics. Lipophilic Ligand Efficiency (LLE) and Lipophilicity-Corrected Ligand Efficiency (LELP) are critical metrics for this assessment.[1] The goal is to maximize binding efficiency while minimizing lipophilicity, which often correlates with toxicity and poor absorption.

The 4-(2-aminoethyl)piperidine scaffold shows a distinct advantage here. The inclusion of the second nitrogen atom in the piperidine ring (compared to a cyclohexane ring) significantly reduces lipophilicity.[5] This results in highly favorable LLE and LELP values, indicating that these compounds can achieve high potency without being excessively greasy.[1]

Table 3: Physicochemical Properties and Ligand Efficiency

| Compound ID | logD₇.₄ (Experimental) | clogP (Calculated) | LLE | LELP | Interpretation |

| 4a | -0.79 | 0.51 | 6.2 | 2.9 | High polarity and excellent ligand efficiency despite moderate affinity.[1][5] |

| 18a | 0.17 | 1.05 | 6.0 | 6.6 | Balanced profile with high affinity and good efficiency metrics.[1][5] |

Data sourced from physicochemical analysis of σ1 receptor ligands.[1][5]

Part 4: Emerging Biological Activities

While the focus has been on σ1 receptor modulation and anticancer effects, the versatility of the 4-(2-aminoethyl)piperidine scaffold extends to other therapeutic areas.

-

Antimicrobial and Anti-Plaque Activity: Certain N'-alkyl-N-(2-aminoethyl)piperidine derivatives have demonstrated good bacteriostatic and rapid bactericidal effects against microorganisms implicated in dental caries, such as Streptococcus mutans.[7]

-

Anti-Acetylcholinesterase Activity: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE).[8] This activity is a cornerstone for symptomatic treatment of Alzheimer's disease, and one compound from this class was selected for advanced development as an anti-dementia agent.[8][9]

Conclusion and Future Perspectives

The 4-(2-aminoethyl)piperidine scaffold represents a highly validated and promising platform for the development of novel therapeutics. The extensive research into its derivatives has established a clear and actionable structure-activity relationship for potent and selective modulation of the σ1 receptor. This has been successfully translated into significant antiproliferative activity in preclinical cancer models, underpinned by a strong mechanistic rationale.

Furthermore, the scaffold's inherent physicochemical properties, particularly its capacity for high lipophilic ligand efficiency, make it an attractive starting point for designing drug candidates with favorable pharmacokinetic profiles. The emerging evidence of its utility in antimicrobial and neuroprotective applications further broadens its therapeutic potential.

Future research should focus on in vivo efficacy and safety studies of the most promising anticancer and neuroprotective candidates. Continued exploration of the chemical space around the scaffold, particularly modifications to the N-substituent and the ethylamine side chain, will undoubtedly uncover new derivatives with enhanced potency and novel biological activities.

References

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available from: [Link]

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. Available from: [Link]

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available from: [Link]

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

-

Sugimoto, H., Tsuchiya, Y., Naka, T., & Chomei, N. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available from: [Link]

- Banerjee, S., et al. (2012). Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). NIH National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3477382/

-

Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Murata, Y., Miyamoto, E., & Ueda, M. (1991). Antimicrobial and anti-plaque activity of N'-alkyl-N-(2-aminoethyl)piperidine against dental plaque bacteria. Journal of Pharmaceutical Sciences, 80(1), 26-28. Available from: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

-

Vitale, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

MDPI. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Available from: [Link]

-

Armstrong, C., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. NIH National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial and anti-plaque activity of N'-alkyl-N-(2-aminoethyl)piperidine against dental plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The 4-(2-Aminoethyl)piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine and the Rise of a Versatile Scaffold

The piperidine ring is a quintessential heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved drugs.[1][2] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to modulate physicochemical properties such as lipophilicity and basicity make it an invaluable building block in drug design.[2] Among the vast landscape of piperidine-containing structures, the 4-(2-aminoethyl)piperidine core has emerged as a particularly versatile and impactful scaffold.

This technical guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the 4-(2-aminoethyl)piperidine scaffold. We will delve into its synthesis, explore its key physicochemical properties, and dissect its diverse roles in medicinal chemistry, with a particular focus on its application in the development of novel therapeutics. This guide will serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data-driven analyses to inform and accelerate drug discovery programs.

I. Synthesis of the 4-(2-Aminoethyl)piperidine Core: A Practical Approach

A robust and scalable synthesis of the 4-(2-aminoethyl)piperidine scaffold is paramount for its widespread application in medicinal chemistry. The most common and efficient method involves the catalytic hydrogenation of a readily available pyridine precursor, 4-(2-aminoethyl)pyridine. This transformation, while conceptually simple, requires careful optimization of reaction conditions to achieve high yields and purity.

Key Synthetic Strategy: Catalytic Hydrogenation of 4-(2-Aminoethyl)pyridine

The reduction of the aromatic pyridine ring to a saturated piperidine is a thermodynamically favorable process, but it requires a catalyst to overcome the kinetic barrier of aromaticity.[3] Various heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C), are effective for this transformation.[4] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity.

Caption: General workflow for the synthesis of 4-(2-aminoethyl)piperidine.

Detailed Experimental Protocol: Hydrogenation of 4-(2-Aminoethyl)pyridine

This protocol provides a general procedure for the synthesis of 4-(2-aminoethyl)piperidine hydrochloride. The free base can be obtained by subsequent basification and extraction.

Materials:

-

4-(2-Aminoethyl)pyridine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

Preparation: In a suitable reaction vessel for a high-pressure reactor, dissolve 4-(2-aminoethyl)pyridine (1.0 eq) in methanol.

-

Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) dropwise to the solution at 0 °C.

-

Catalyst Addition: Add 10% Pd/C (5-10 mol%) to the reaction mixture.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).[3]

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.[3]